Cas no 1368899-07-3 (Benzo[d]oxazole-6-carbonitrile)

Benzo[d]oxazole-6-carbonitrile is a heterocyclic organic compound featuring a fused oxazole and benzene ring system with a nitrile functional group at the 6-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its electron-withdrawing nitrile group enhances reactivity, facilitating further functionalization via nucleophilic substitution or cyclization reactions. The compound's rigid aromatic framework contributes to stability, making it suitable for high-temperature or catalytic processes. It is commonly employed in medicinal chemistry for constructing inhibitors, fluorescent probes, or ligands due to its balanced lipophilicity and polarity. Proper handling is advised due to potential sensitivity to moisture or strong bases.
Benzo[d]oxazole-6-carbonitrile structure
1368899-07-3 structure
商品名:Benzo[d]oxazole-6-carbonitrile
CAS番号:1368899-07-3
MF:C8H4N2O
メガワット:144.1301612854
CID:5189241
PubChem ID:53978899

Benzo[d]oxazole-6-carbonitrile 化学的及び物理的性質

名前と識別子

    • Benzo[d]oxazole-6-carbonitrile
    • 6-Benzoxazolecarbonitrile
    • インチ: 1S/C8H4N2O/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H
    • InChIKey: CTOVTDJQPCCCNO-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC(C#N)=CC=C2N=C1

計算された属性

  • せいみつぶんしりょう: 144.032362755g/mol
  • どういたいしつりょう: 144.032362755g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 49.8Ų

Benzo[d]oxazole-6-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM380789-1g
1,3-benzoxazole-6-carbonitrile
1368899-07-3 95%+
1g
$*** 2023-03-31

Benzo[d]oxazole-6-carbonitrile 関連文献

Benzo[d]oxazole-6-carbonitrileに関する追加情報

Benzo[d]oxazole-6-carbonitrile: A Comprehensive Overview

Benzo[d]oxazole-6-carbonitrile (CAS No. 1368899-07-3) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a benzo[d]oxazole ring with a cyano group at the 6-position, exhibits versatile properties that make it a valuable molecule for various applications. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its potential in drug discovery and material synthesis.

The benzo[d]oxazole core of this compound is a fused bicyclic system comprising a benzene ring and an oxazole ring. The cyano group (-C≡N) attached at the 6-position introduces electron-withdrawing effects, which significantly influence the electronic properties of the molecule. This structural feature not only enhances the stability of the compound but also contributes to its reactivity in various chemical transformations. Researchers have exploited these properties to develop novel synthetic routes for benzo[d]oxazole derivatives, which are increasingly being explored for their potential in medicinal chemistry.

Recent studies have demonstrated that Benzo[d]oxazole-6-carbonitrile exhibits promising biological activities, particularly in the context of anticancer and antimicrobial therapies. For instance, investigations into its cytotoxic effects against various cancer cell lines have revealed selective inhibition of tumor growth, suggesting its potential as a lead compound for antineoplastic agents. Additionally, its ability to inhibit bacterial biofilm formation has positioned it as a candidate for developing new antimicrobial agents, addressing the growing challenge of antibiotic resistance.

In the realm of materials science, Benzo[d]oxazole-6-carbonitrile has been utilized as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions through the oxazole nitrogen and cyano group has enabled the synthesis of porous materials with applications in gas storage and catalysis. These findings underscore its versatility across multiple disciplines.

The synthesis of Benzo[d]oxazole-6-carbonitrile typically involves multi-step processes that combine nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have streamlined these processes, making them more efficient and environmentally friendly. For example, the use of transition metal catalysts has facilitated selective formation of the desired product while minimizing side reactions.

From an analytical standpoint, Benzo[d]oxazole-6-carbonitrile can be characterized using a variety of spectroscopic techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These methods provide insights into its electronic structure and molecular interactions, which are critical for understanding its reactivity and biological behavior.

In conclusion, Benzo[d]oxazole-6-carbonitrile (CAS No. 1368899-07-3) stands out as a versatile compound with significant potential in drug discovery, materials science, and chemical synthesis. Its unique structural features and diverse applications continue to drive research efforts aimed at unlocking its full potential across various scientific domains.

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